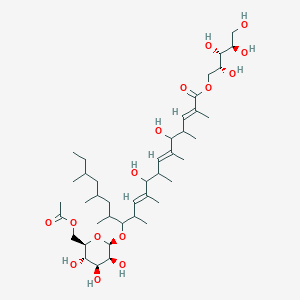

Roselipin 2B

Description

Properties

Molecular Formula |

C42H74O15 |

|---|---|

Molecular Weight |

819.0 g/mol |

IUPAC Name |

[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] (2E,6E,10E)-13-[(2R,3S,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethylicosa-2,6,10-trienoate |

InChI |

InChI=1S/C42H74O15/c1-12-21(2)13-22(3)14-27(8)40(57-42-39(52)38(51)37(50)33(56-42)20-54-30(11)44)28(9)16-25(6)34(47)23(4)15-24(5)35(48)26(7)17-29(10)41(53)55-19-32(46)36(49)31(45)18-43/h15-17,21-23,26-28,31-40,42-43,45-52H,12-14,18-20H2,1-11H3/b24-15+,25-16+,29-17+/t21?,22?,23?,26?,27?,28?,31-,32-,33-,34?,35?,36-,37-,38+,39+,40?,42+/m1/s1 |

InChI Key |

NCIXLNTUPVOTSJ-QPECZNAPSA-N |

Isomeric SMILES |

CCC(C)CC(C)CC(C)C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(=O)OC[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)O)O)O |

Canonical SMILES |

CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)O |

Synonyms |

oselipin 2A roselipin 2B |

Origin of Product |

United States |

Foundational & Exploratory

Roselipin 2B: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roselipin 2B is a naturally occurring glycolipid belonging to the roselipin family of compounds, first isolated from the marine-derived fungus Gliocladium roseum KF-1040.[1][2] These compounds have garnered significant interest within the scientific community due to their potent inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride biosynthesis. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data available. It is intended to serve as a valuable resource for researchers investigating novel therapeutics for metabolic disorders.

Discovery and Producing Organism

This compound, along with its congeners Roselipin 1A, 1B, and 2A, was discovered and isolated from the fermentation broth of the marine fungus Gliocladium roseum KF-1040.[1][2] The producing strain was identified through a screening program for inhibitors of diacylglycerol acyltransferase. The roselipins represent a novel class of glycolipids characterized by a highly methylated fatty acid core modified with D-mannose and D-arabinitol.[3][4] this compound is distinguished from Roselipin 1B by the presence of an acetyl group.[3][4]

Biological Activity and Quantitative Data

The primary biological activity of this compound is the inhibition of diacylglycerol acyltransferase (DGAT). DGAT catalyzes the final and committed step in the biosynthesis of triglycerides. The inhibitory activity of the roselipins was evaluated using an enzyme assay with rat liver microsomes and a cell-based assay.

Table 1: Inhibitory Activity (IC50) of Roselipins against Diacylglycerol Acyltransferase (DGAT)

| Compound | Enzyme Assay IC50 (µM) | Cell-Based Assay IC50 (µM) |

| Roselipin 1A | 17 | 39 |

| Roselipin 1B | 15 | 32 |

| Roselipin 2A | 22 | 24 |

| This compound | 18 | 18 |

Data sourced from a summary of the initial findings.

Experimental Protocols

Fermentation of Gliocladium roseum KF-1040 (Representative Protocol)

The following is a representative protocol for the liquid-state fermentation of Gliocladium roseum for the production of secondary metabolites. This protocol is based on general methods for this species and may require optimization for maximal this compound yield.

3.1.1. Media Composition

-

Seed Medium:

-

Glucose: 20 g/L

-

Peptone: 5 g/L

-

Yeast Extract: 3 g/L

-

KH₂PO₄: 1 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

Natural Seawater: 50% (v/v)

-

Distilled Water: 50% (v/v)

-

Adjust pH to 6.0 before sterilization.

-

-

Production Medium:

-

Sucrose: 50 g/L

-

Soybean Meal: 20 g/L

-

KH₂PO₄: 1 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

Natural Seawater: 70% (v/v)

-

Distilled Water: 30% (v/v)

-

Adjust pH to 6.5 before sterilization.

-

3.1.2. Fermentation Conditions

-

Inoculum Preparation: Aseptically inoculate a 250 mL flask containing 50 mL of seed medium with a mycelial plug of Gliocladium roseum KF-1040 from a fresh agar plate. Incubate at 28°C on a rotary shaker at 180 rpm for 3 days.

-

Production Culture: Inoculate a 2 L flask containing 1 L of production medium with 5% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at 28°C on a rotary shaker at 180 rpm for 7-10 days. Monitor the production of this compound by analytical HPLC.

Caption: Workflow for the fermentation of Gliocladium roseum KF-1040.

Isolation and Purification of this compound

The isolation of roselipins from the fermentation broth is achieved through a multi-step process involving solvent extraction and chromatographic techniques.

3.2.1. Extraction

-

Centrifuge the culture broth to separate the mycelia from the supernatant.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic layers and evaporate to dryness under reduced pressure to yield a crude extract.

3.2.2. ODS Column Chromatography

-

Dissolve the crude extract in a minimal amount of methanol.

-

Load the dissolved extract onto an octadecylsilane (ODS) column equilibrated with 50% aqueous methanol.

-

Elute the column with a stepwise gradient of increasing methanol concentration (e.g., 50%, 70%, 90%, and 100% methanol).

-

Collect fractions and analyze by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing roselipins.

3.2.3. Preparative High-Performance Liquid Chromatography (HPLC)

The fractions enriched with roselipins are further purified by preparative HPLC to isolate this compound.

-

Column: C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile in water (e.g., 70% to 95% acetonitrile over 30 minutes).

-

Flow Rate: 10 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: Dependent on the concentration of the sample.

Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and mass spectrometry.

Caption: General workflow for the isolation and purification of this compound.

Mechanism of Action: Inhibition of Diacylglycerol Acyltransferase

This compound exerts its biological effect by inhibiting the enzyme diacylglycerol acyltransferase (DGAT). DGAT is a crucial enzyme in the metabolic pathway of triglyceride synthesis. It catalyzes the final step, which involves the esterification of diacylglycerol with a fatty acyl-CoA to form a triglyceride. By inhibiting DGAT, this compound effectively blocks the production of triglycerides, which are the primary form of stored energy in the body. Elevated triglyceride levels are associated with various metabolic disorders, including obesity, type 2 diabetes, and fatty liver disease.

Caption: The inhibitory action of this compound on the DGAT pathway.

Conclusion

This compound is a potent inhibitor of diacylglycerol acyltransferase isolated from the marine fungus Gliocladium roseum KF-1040. Its discovery has opened new avenues for the development of therapeutic agents targeting metabolic diseases. This technical guide has summarized the key findings related to the discovery, isolation, and mechanism of action of this compound, providing valuable data and representative experimental protocols for the scientific community. Further research into the optimization of its production and a deeper understanding of its pharmacological properties will be crucial for its potential translation into clinical applications.

References

- 1. Purification of antifungal lipopeptides by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Secondary Metabolites of Gliocladium roseum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gliocladium roseum, now taxonomically reclassified as Clonostachys rosea f. rosea, is a fungus belonging to the Bionectriaceae family with remarkable ecological versatility.[1][2] It thrives as an endophyte within living plants, acts as a saprophyte decomposing organic matter in the soil, and functions as a mycoparasite, attacking other fungi and nematodes.[1][2] This multifaceted lifestyle is largely attributed to its sophisticated production of a diverse arsenal of secondary metabolites. These bioactive compounds not only mediate its interactions with the surrounding environment but also represent a promising resource for applications in biocontrol, biofuel, and pharmaceutical development.[1][3]

This guide provides a comprehensive technical overview of the secondary metabolites produced by Gliocladium roseum, detailing their chemical diversity, biological activities, and the experimental protocols for their study. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product discovery and development.

Classes of Secondary Metabolites and Biological Activities

Gliocladium roseum is a prolific producer of a wide array of secondary metabolites, which can be broadly categorized into volatile organic compounds, polyketides, nitrogen-containing compounds, and terpenoids. These compounds are instrumental in the fungus's antagonistic activities against plant pathogens, insects, and nematodes.[3][4]

Volatile Organic Compounds (VOCs) - "Myco-diesel"

One of the most notable discoveries related to G. roseum is its ability to produce a complex mixture of volatile hydrocarbons and their derivatives, collectively termed "myco-diesel".[5][6] This unique profile includes a series of straight-chain alkanes, acetic acid esters, and other hydrocarbons that are components of diesel fuel.[5][6] These VOCs exhibit significant antimicrobial and insecticidal properties, contributing to the fungus's efficacy as a biocontrol agent.[1][2]

Polyketides

Polyketides are a structurally diverse class of secondary metabolites synthesized through the condensation of acetyl-CoA and malonyl-CoA units. In G. roseum, a key polyketide is Gliorosein , a toluquinone derivative.[7] Studies have elucidated its biosynthetic pathway, starting from acetyl-CoA and malonyl-CoA.[7] Polyketides from the broader Clonostachys genus, including G. roseum, are known for their antimicrobial and cytotoxic activities.[4][8]

Nitrogen-Containing Compounds

This class includes peptides and piperazine derivatives. While specific studies on G. roseum are part of the broader research into the Clonostachys genus, these fungi are known to produce various nitrogenous compounds with antimicrobial properties.[4] For example, glioperazine B, isolated from a related species, has shown activity against Staphylococcus aureus.[4]

Terpenoids and Steroids

Terpenoids are synthesized from isoprene units and form a large and diverse class of natural products. Research on a Gliocladium species has led to the isolation of ergosterol and an ergosterol derivative, 7,22-diene-3-hydroxy-6,9-epidioxyergosta.[9][10] These compounds are integral components of fungal cell membranes and can possess various biological activities.

Lipids and Ceramides

Studies have also identified complex lipids and ceramides from Gliocladium species. These include novel compounds like 8(E)-N-(2'-hydroxypalmityl)-1-O-beta-glycopyranosyl-3-hydroxyl-9-methyl-2-octodecanine-4,8-diene and N-(2'-hydroxytetracosanoyl)-1,3,4-trihydroxy-2-octodecanine.[9][10]

Data Presentation: Summary of Secondary Metabolites

The following tables summarize the key secondary metabolites identified from Gliocladium roseum and related species, along with their reported biological activities.

Table 1: Volatile Organic Compounds (VOCs) from G. roseum (NRRL 50072)

| Compound Name | Chemical Class | Biological Activity | Reference |

| Acetic acid, hexyl ester | Alkane Ester | Antimicrobial, Insecticidal | [5] |

| Acetic acid, heptyl ester | Alkane Ester | Antimicrobial, Insecticidal | [5][6] |

| Acetic acid, octyl ester | Alkane Ester | Antimicrobial, Insecticidal | [5][6] |

| Undecane, 2,6-dimethyl | Branched Alkane | Component of "myco-diesel" | [5][6] |

| Decane, 3,3,5-trimethyl | Branched Alkane | Component of "myco-diesel" | [5][6] |

| Cyclohexene, 4-methyl | Cyclic Alkene | Component of "myco-diesel" | [5][6] |

| Heptane | Alkane | Component of "myco-diesel" | [6] |

| Octane | Alkane | Component of "myco-diesel" | [6] |

Table 2: Non-Volatile Secondary Metabolites from Gliocladium spp.

| Compound Name | Chemical Class | Source Species | Biological Activity | Reference |

| Gliorosein | Polyketide (Toluquinone) | G. roseum | Antimicrobial | [7] |

| Ergosterol | Steroid | Gliocladium sp. | Fungal cell membrane component | [9][10] |

| 7,22-diene-3-hydroxy-6,9-epidioxyergosta | Ergosterol Derivative | Gliocladium sp. | Not specified | [9][10] |

| 8(E)-N-(2'-hydroxypalmityl)-1-O-beta-glycopyranosyl-3-hydroxyl-9-methyl-2- octodecanine-4, 8-diene | Ceramide | Gliocladium sp. | Not specified | [9][10] |

| N-(2'-hydroxytetracosanoyl)-1,3,4-trihydroxy-2-octodecanine | Ceramide | Gliocladium sp. | Not specified | [9][10] |

| α-palmitin | Lipid | Gliocladium sp. | Not specified | [9][10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of secondary metabolites. The following sections outline key experimental protocols.

Protocol 1: Fungal Cultivation for Secondary Metabolite Production

-

Culture Media : The choice of medium significantly impacts metabolite production.[11]

-

For Volatile Compounds (Myco-diesel) : Oatmeal-based agar is effective.[5]

-

For Gliorosein : Raulin-Thom medium has been used to achieve high yields.[7]

-

General Purpose/Screening : Potato Dextrose Agar (PDA) or Broth (PDB) are commonly used for initial cultivation and screening.[12][13] A liquid medium containing sucrose (40-50 g/L), bean cake powder (20-25 g/L), and mineral salts can be used for large-scale fermentation.[14]

-

-

Inoculation : Inoculate the chosen sterile medium with a mycelial plug (approx. 5 mm diameter) from a fresh culture of G. roseum.[5][12]

-

Incubation Conditions :

Protocol 2: Extraction and Analysis of Volatile Organic Compounds (VOCs)

This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[7][15][16]

-

Sample Preparation : Place a sample of the G. roseum culture (e.g., an agar plug or a liquid aliquot) into a 20 mL glass vial and seal with a Teflon-lined septum.[17]

-

Equilibration : Allow the vial to equilibrate at a constant temperature (e.g., room temperature or slightly elevated) for at least 30 minutes to allow volatiles to accumulate in the headspace.[16][17]

-

SPME : Manually or automatically expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a standardized time (e.g., 10-30 minutes).[16][17]

-

GC-MS Analysis :

-

Desorption : Immediately insert the SPME fiber into the hot inlet (e.g., 250°C) of the GC-MS to desorb the analytes.

-

Separation : Use a suitable capillary column (e.g., DB-5ms) with a programmed temperature gradient to separate the compounds. A typical program might be: hold at 40°C for 2 min, ramp to 230°C at 5°C/min, and hold for 5 min.[5]

-

Detection : Analyze the eluting compounds using a mass spectrometer in full scan mode.

-

Identification : Identify compounds by comparing their mass spectra and retention indices with spectral libraries (e.g., NIST, Wiley).[17]

-

Protocol 3: Extraction and Purification of Non-Volatile Metabolites

-

Extraction :

-

Homogenize the fungal biomass and culture medium.

-

Perform a solvent extraction using a sequence of solvents with increasing polarity, such as ethyl acetate followed by butanol.[5][13] For solid cultures, the biomass can be soaked overnight in the solvent before filtration and partitioning.[5]

-

Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[5]

-

-

Fractionation :

-

Subject the crude extract to preliminary fractionation using techniques like column chromatography with silica gel or a reversed-phase material (e.g., C18).[18]

-

-

Purification (HPLC) :

-

Purify the fractions further using High-Performance Liquid Chromatography (HPLC), often with a C18 column.[19]

-

Use a gradient elution system, for example, with a mobile phase consisting of water (often with 0.1% formic acid) and methanol or acetonitrile.[20]

-

Monitor the elution profile with a UV detector and collect the fractions corresponding to individual peaks.

-

-

Structure Elucidation :

Protocol 4: Antimicrobial Activity Assay (Agar Well/Disk Diffusion)

This method is a common screening technique to assess the antimicrobial properties of fungal extracts.[6][22][23]

-

Inoculum Preparation : Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.[22]

-

Plate Preparation : Spread the microbial inoculum evenly over the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, PDA for fungi).

-

Well/Disk Application :

-

Well Method : Aseptically punch wells (6-8 mm diameter) into the agar and add a defined volume (e.g., 75-100 µL) of the fungal extract (dissolved in a suitable solvent like DMSO) at various concentrations (e.g., 250, 500, 750, 1000 ppm).[13][22]

-

Disk Method : Impregnate sterile paper disks with the extract and place them on the agar surface.[6][22]

-

-

Controls : Use a solvent-only control (negative control) and a standard antibiotic/antifungal (positive control).

-

Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Measurement : Measure the diameter of the zone of inhibition (the clear area around the well/disk where microbial growth is prevented) in millimeters.[6]

Signaling Pathways and Biosynthesis

Understanding the biosynthetic pathways of secondary metabolites is crucial for metabolic engineering and optimizing production.

Gliorosein Biosynthesis

The biosynthesis of the polyketide gliorosein in G. roseum has been investigated using radiolabeled precursors. The proposed pathway involves the sequential modification of a polyketide backbone.[7]

Caption: Proposed biosynthetic pathway of Gliorosein in G. roseum.

General Experimental Workflow

The process from fungal culture to identified bioactive compound follows a standardized workflow in natural product chemistry.

Caption: General workflow for isolating bioactive secondary metabolites.

Ecological Roles of Secondary Metabolites

The secondary metabolites of G. roseum are central to its ecological success, enabling it to interact with and dominate its environment.

References

- 1. qNMR for profiling the production of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. qNMR for profiling the production of fungal secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Batch Culture Fermentation of Endophytic Fungi and Extraction of Their Metabolites [en.bio-protocol.org]

- 4. mdpi.com [mdpi.com]

- 5. Batch Culture Fermentation of Endophytic Fungi and Extraction of Their Metabolites [bio-protocol.org]

- 6. mdpi.com [mdpi.com]

- 7. Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [Secondary metabolites of Gliocladium sp., a growth accelerating fungus for Anoectochilus roxburghii (Wall.) Lindl] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]

- 12. Antagonistic Potential and Metabolomic Profiling of Clonostachys rosea against Alternaria spp. causing Early Blight in Tomato - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. CN103484421A - Pilot scale production method for gliocladium roseum chlamydospore by liquid fermentation - Google Patents [patents.google.com]

- 15. Analysis of volatile compounds emitted by filamentous fungi using solid-phase microextraction-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. protocols.io [protocols.io]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Cytotoxic indole alkaloids and polyketides produced by a marine-derived fungus Aspergillus flavipes DS720 [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Correlating Secondary Metabolite Production with Genetic Changes Using Differential Analysis of 2D NMR Spectra | Springer Nature Experiments [experiments.springernature.com]

- 22. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Unraveling the Architecture of Roselipin 2B: A Technical Guide to its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Roselipin 2B, a potent inhibitor of diacylglycerol acyltransferase (DGAT). The document details the isolation, physicochemical properties, and the spectroscopic and chemical methods employed to determine its complex chemical architecture. Special emphasis is placed on the advanced NMR techniques and chemical degradation studies that were pivotal in defining its unique structure, including the recently confirmed absolute stereochemistry of its polyketide backbone.

Introduction to this compound

This compound is a member of the roselipin family of natural products, which also includes Roselipins 1A, 1B, and 2A. These compounds were first isolated from the fermentation broth of the marine-derived fungus Gliocladium roseum KF-1040.[1] The roselipins have garnered significant interest due to their inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride biosynthesis, presenting a potential therapeutic target for metabolic disorders.[1] this compound, specifically, is the 6"-O-acetyl derivative of Roselipin 1B.[1]

Physicochemical and Biological Properties

This compound is a colorless, amorphous solid. A summary of its key physicochemical and biological properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₇₄O₁₅ | [1] |

| Molecular Weight | 819.03 g/mol | [1] |

| Appearance | Colorless amorphous solid | |

| Biological Activity | DGAT Inhibition (IC₅₀) | 15 - 22 µM (for the roselipin family) |

Structure Elucidation: A Multi-faceted Approach

The determination of the intricate structure of this compound was a result of a combination of detailed spectroscopic analysis, chemical degradation, and, more recently, total synthesis of a related family member which confirmed the core's stereochemistry.

Spectroscopic Analysis

The planar structure of this compound was primarily elucidated through a suite of advanced NMR techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra was achieved using a combination of 1D and 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC. The key chemical shifts for the core structure, based on data for the closely related Roselipin 1A and known shifts for acetylated mannose, are summarized in Tables 2 and 3.

Table 2: ¹H NMR Data for the Core Structure of this compound (Note: Data is based on the reported values for Roselipin 1A and expected shifts for the acetylated mannose moiety. The exact values for this compound would be found in the primary literature.)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Polyketide Chain | |||

| H-3 | ~6.5 | d | ~10 |

| H-5 | ~3.8 | m | |

| H-7 | ~5.2 | dd | ~10, 5 |

| ... | ... | ... | ... |

| D-Mannose | |||

| H-1" | ~4.8 | d | ~1.5 |

| H-6"a | ~4.3 | dd | ~12, 2.5 |

| H-6"b | ~4.1 | dd | ~12, 5.5 |

| D-Arabinitol | |||

| H-1' | ~4.2 | m | |

| ... | ... | ... | ... |

| Acetyl Group | |||

| -COCH₃ | ~2.1 | s |

Table 3: ¹³C NMR Data for the Core Structure of this compound (Note: Data is based on the reported values for Roselipin 1A and expected shifts for the acetylated mannose moiety. The exact values for this compound would be found in the primary literature.)

| Position | δC (ppm) |

| Polyketide Chain | |

| C-1 | ~168 |

| C-2 | ~130 |

| C-3 | ~145 |

| ... | ... |

| D-Mannose | |

| C-1" | ~100 |

| C-6" | ~64 |

| D-Arabinitol | |

| C-1' | ~70 |

| ... | ... |

| Acetyl Group | |

| -C OCH₃ | ~172 |

| -COC H₃ | ~21 |

Chemical Degradation Studies

To confirm the identity and stereochemistry of the sugar and polyol moieties, this compound was subjected to chemical degradation.

Methodology:

-

Acid Hydrolysis: this compound was treated with 1N HCl to cleave the glycosidic and ester linkages.

-

Product Isolation: The resulting products (the polyketide aglycone, mannose, and arabinitol) were separated by chromatography.

-

Derivatization and GC-MS Analysis: The isolated monosaccharides were derivatized to their corresponding alditol acetates and analyzed by gas chromatography-mass spectrometry (GC-MS) with a chiral stationary phase.

-

Comparison with Standards: The retention times and mass spectra were compared with those of authentic D- and L- standards of mannose and arabinitol.

This analysis unequivocally identified the sugar moiety as D-mannose and the polyol as D-arabinitol.

Experimental Protocols

Isolation and Purification of Roselipins

The following workflow outlines the general procedure for the isolation and purification of the roselipin family of compounds.

Caption: General workflow for the isolation and purification of roselipins.

NMR Spectroscopy

-

Instrumentation: JEOL JNM-A500 or equivalent spectrometer.

-

Solvent: CDCl₃ or C₅D₅N.

-

Temperature: 25°C.

-

¹H NMR: 500 MHz, standard pulse sequences.

-

¹³C NMR: 125 MHz, proton-decoupled.

-

2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC were used to establish correlations.

Stereochemistry of the Polyketide Chain

The absolute stereochemistry of the nine chiral centers in the polyketide backbone of the roselipins remained unassigned for a considerable time. A recent landmark achievement in the field was the total synthesis of Roselipin 1A. This synthetic endeavor not only confirmed the planar structure but also unequivocally established the absolute configuration of the polyketide core. As this compound shares the identical polyketide backbone, these findings are directly applicable.

Biological Activity and Mechanism of Action

Roselipins, including 2B, are inhibitors of diacylglycerol acyltransferase (DGAT). DGAT is the terminal and only committed enzyme in the main pathway of triglyceride synthesis. It catalyzes the formation of triglycerides from diacylglycerol and a fatty acyl-CoA. By inhibiting this enzyme, roselipins effectively block the synthesis of triglycerides.

Caption: Inhibition of the DGAT signaling pathway by this compound.

Conclusion

The structure of this compound has been comprehensively elucidated through a combination of classical and modern analytical techniques. Its core is a highly methylated polyketide, glycosylated with D-mannose and esterified with D-arabinitol, with a 6"-O-acetylation on the mannose moiety. The recent total synthesis of Roselipin 1A has provided the final piece of the structural puzzle by defining the absolute stereochemistry of the polyketide chain. This detailed structural understanding is paramount for the further investigation of its biological activity and for guiding future drug development efforts targeting the DGAT enzyme.

References

The Biological Activity of Natural Glycolipids: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth exploration of the diverse biological activities of natural glycolipids, molecules of significant interest in the fields of immunology, oncology, and infectious disease research. Designed for researchers, scientists, and drug development professionals, this guide details the mechanisms of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the study of these potent biomolecules.

Introduction to Natural Glycolipids

Glycolipids are ubiquitous amphipathic molecules, comprising a hydrophilic carbohydrate head group covalently linked to a hydrophobic lipid tail.[1][2][3] Found as integral components of cell membranes in all kingdoms of life—including plants, animals, and microorganisms—they play critical roles in maintaining membrane stability and fluidity.[1][4] Beyond their structural functions, glycolipids are key players in a multitude of cellular processes, including cell-cell recognition, signal transduction, and the modulation of immune responses.[1][2][5][6] Their structural diversity, arising from variations in both the glycan and lipid moieties, gives rise to a wide spectrum of biological functions, making them a fertile ground for therapeutic discovery.

Core Biological Activities and Mechanisms of Action

Natural glycolipids exhibit a range of biological activities, with immune modulation, antimicrobial effects, and anticancer properties being the most extensively studied.

Immune Modulation and Adjuvant Activity

Glycolipids are potent modulators of the immune system and are increasingly recognized as powerful vaccine adjuvants.[7][8] Their ability to stimulate both innate and adaptive immune responses stems from their interaction with specific pattern recognition receptors (PRRs) on immune cells.

2.1.1 Activation of Toll-Like Receptors (TLRs)

A prominent example of glycolipid-mediated immune activation is the stimulation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[8] The lipid A moiety of LPS is the principal TLR4 agonist.[7][8] Derivatives such as Monophosphoryl lipid A (MPLA), which has lower toxicity, are clinically approved adjuvants that function by binding to the TLR4/MD-2 complex.[7] This binding event triggers a signaling cascade involving the MyD88- and TRIF-dependent pathways, leading to the activation of the inflammasome and the promotion of a Th1-biased cellular immune response.[7]

2.1.2 Activation of Natural Killer T (NKT) Cells

Certain glycolipids, most notably the marine sponge-derived α-galactosylceramide (α-GalCer), activate a specialized subset of T lymphocytes called invariant Natural Killer T (iNKT) cells.[9][10] Antigen-presenting cells (APCs), such as dendritic cells (DCs), present α-GalCer on the surface molecule CD1d.[9][11] The semi-invariant T-cell receptor (TCR) on iNKT cells recognizes the glycolipid/CD1d complex, triggering the rapid secretion of large quantities of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines.[10] This cytokine burst leads to the downstream activation of a broad range of immune cells, including DCs, NK cells, B cells, and conventional T cells, powerfully enhancing adaptive immune responses.[9][10]

Table 1: Immunomodulatory Activity of Select Glycolipids

| Glycolipid/Derivative | Mechanism of Action | Target Cell/Receptor | Observed Effect | Reference |

|---|---|---|---|---|

| Monophosphoryl lipid A (MPLA) | TLR4 Agonist | Dendritic Cells, Macrophages | Promotes Th1-biased immune responses; used in approved vaccines. | [7] |

| α-Galactosylceramide (α-GalCer) | CD1d-mediated antigen presentation | Invariant NKT cells | Rapid release of Th1 and Th2 cytokines; potent vaccine adjuvant effect. | [9][10] |

| Aminoalkyl Glucosaminide Phosphates (AGPs) | Synthetic TLR4 Agonist | Dendritic Cells, Macrophages | Potent vaccine adjuvants with reduced toxicity compared to Lipid A. | [8] |

| Glycolipid C34 | Synthetic α-GalCer analog | Invariant NKT cells | Adjuvant for cancer vaccines; enhances IgG response against tumor glycans. |[11] |

Antimicrobial Activity

Many microbially-derived glycolipids function as biosurfactants and possess significant antimicrobial properties, including antibacterial and antifungal activities.[12] Their amphiphilic nature allows them to interact with and disrupt the cell membranes of pathogenic microorganisms, leading to cell lysis.[13] Rhamnolipids and sophorolipids are well-studied examples with broad-spectrum activity.[14] A notable application is the use of natural glycolipids from the edible mushroom Dacryopinax spathularia as an effective antimicrobial agent to prevent spoilage in beverages.[15]

Table 2: Antimicrobial Activity of Select Natural Glycolipids

| Glycolipid Class | Producing Organism | Target Pathogen(s) | Activity Metric | Reference |

|---|---|---|---|---|

| Rhamnolipids | Pseudomonas aeruginosa | Escherichia coli, Staphylococcus aureus | Zone of Inhibition | [13] |

| Sophorolipids | Starmerella bombicola | Candida albicans, various bacteria | Minimum Inhibitory Concentration (MIC) | [14] |

| Dodecanoic acid-undecyl ester | Dodecanoic acid undecyl ester | Aspergillus niger, Aspergillus flavus | High Inhibitory Activity | [13] |

| Glycolipids from Dacryopinax spathularia | Dacryopinax spathularia | Beverage spoilage organisms | Effective preservation |[15] |

Anticancer Activity

Several natural glycolipids have demonstrated promising anticancer activities.[14][16] These compounds can selectively target cancer cells while exhibiting lower cytotoxicity towards healthy tissue.[16]

For example, studies have shown that lactonic sophorolipids and mono-rhamnolipids can significantly reduce the viability of human malignant melanoma cells (SK-MEL-28) by inducing necrosis, with less impact on healthy keratinocytes.[14] Rhamnolipids have also shown efficacy against breast cancer (MCF-7), colon cancer (CaCo-2), and liver cancer (HepG2) cell lines.[14]

Furthermore, the adjuvant properties of glycolipids are being harnessed for cancer immunotherapy.[17] Conjugating NKT cell-activating glycolipids to tumor-associated peptide antigens creates potent cancer vaccines that can elicit robust CD8+ T-cell responses, delay primary tumor growth, and prevent metastasis in preclinical breast cancer models.[17]

Table 3: Anticancer Activity of Select Natural Glycolipids

| Glycolipid Class | Cancer Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Lactonic Sophorolipids | SK-MEL-28 (Melanoma) | Reduced cell viability, inhibited cell migration | Induction of necrosis | [14] |

| Mono-Rhamnolipids | SK-MEL-28 (Melanoma) | Significantly detrimental effect on viability | Induction of necrosis | [14] |

| Rhamnolipids | HCT116 & Caco-2 (Colorectal) | Induced cell death at low concentrations (10 µg/mL) | Not specified | [16] |

| Di-Rhamnolipids | K562 (Leukemia) | Mechanical disruption | Increased cell stiffness | [16] |

| Mannosylerythritol Lipids (MELs) | U973 (Leukemia) | Cytotoxic effect | Not specified |[16] |

Experimental Protocols and Methodologies

The study of glycolipid bioactivity involves a multi-step process from isolation and purification to functional characterization.

Extraction, Isolation, and Purification

The standard procedure for obtaining glycolipids from natural sources involves solvent extraction followed by chromatographic purification.[18][19][20]

-

Extraction: The source material (e.g., microbial culture, marine algae) is extracted using organic solvents. 95% methanol is often an effective solvent for initial extraction from macroalgae.[20]

-

Liquid-Liquid Partitioning: The crude extract is partitioned between immiscible solvents (e.g., hexane and aqueous methanol) to separate lipids based on polarity.

-

Chromatography: The glycolipid-enriched fraction is subjected to further purification using techniques such as silica gel column chromatography and Thin-Layer Chromatography (TLC) to isolate individual glycolipid species.[18][20][21]

-

Characterization: The structure of purified glycolipids is confirmed using analytical techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR).[3][18][19]

Bioactivity Assays

A variety of in vitro and in vivo assays are employed to determine the biological functions of purified glycolipids.

3.2.1 Glycolipid-Protein Interaction Assays

Understanding how glycolipids interact with proteins is fundamental to elucidating their mechanism of action. Three common methods are:[22][23]

-

Microplate Adsorption (ELISA-type assay): Purified glycolipids are non-covalently adsorbed to the hydrophobic surface of microplate wells. The wells are then probed with potential binding proteins (e.g., antibodies, lectins), and binding is detected using an enzyme-linked secondary antibody and a chromogenic substrate. This method is suitable for determining relative binding specificities and for high-throughput screening.[22][23]

-

Thin-Layer Chromatography (TLC) Overlay: A mixture of glycolipids is separated by TLC. The plate is then overlaid with a solution containing the protein of interest. Bound protein is subsequently detected, allowing for the identification of the specific glycolipid in a mixture that mediates binding.[22]

-

Surface Plasmon Resonance (SPR): Glycolipids are immobilized on a sensor chip. A solution containing the binding partner is flowed over the surface, and the interaction is monitored in real-time by detecting changes in the refractive index at the surface. SPR provides quantitative data on binding affinities (KD) and kinetics (kon, koff).[22][23][24]

3.2.2 Immunomodulatory Activity Assays

-

In Vitro Cell Activation: Bone marrow-derived dendritic cells (BMDCs) or other immune cells are cultured in the presence of the test glycolipid. Activation is assessed by:

-

In Vivo Adjuvant Efficacy: A common protocol involves immunizing mice with a model antigen (e.g., ovalbumin, OVA) formulated with or without the glycolipid adjuvant.

-

Immunization: Mice receive a prime immunization followed by one or more boost immunizations.[7][26]

-

Sample Collection: Blood samples are collected at specified time points post-immunization.

-

Antibody Titer Measurement: Antigen-specific antibody levels (e.g., anti-OVA total IgG) in the serum are quantified by ELISA.[7] The efficacy of the adjuvant is determined by comparing the antibody response in the adjuvant group to the antigen-only control group.

-

3.2.3 Antimicrobial and Anticancer Assays

-

Antimicrobial Susceptibility Testing: The agar diffusion method is a standard technique. A lawn of the target microorganism is spread on an agar plate. Discs impregnated with the test glycolipid are placed on the surface. After incubation, the diameter of the zone of inhibition around the disc is measured to determine antimicrobial activity.[13]

-

Cell Viability/Cytotoxicity Assays: To assess anticancer activity, human cancer cell lines (e.g., SK-MEL-28) and corresponding healthy control cells are cultured in multi-well plates. The cells are treated with serial dilutions of the glycolipid for a defined period (e.g., 24-72 hours). Cell viability is then measured using colorimetric assays such as the MTT or XTT assay, which quantify metabolic activity. Results are often expressed as the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[14]

Conclusion and Future Directions

Natural glycolipids are a structurally diverse class of molecules with profound and varied biological activities. Their ability to act as potent vaccine adjuvants, selective anticancer agents, and broad-spectrum antimicrobials positions them as highly valuable leads for drug development. The ongoing exploration of glycolipids from diverse natural sources, particularly from marine and microbial ecosystems, continues to unveil novel structures with unique bioactivities.[5][18] Future research, aided by advances in synthetic chemistry to create optimized analogs and sophisticated analytical techniques for functional characterization, will be critical. A more standardized approach to bioactivity testing, including the use of highly purified congeners and relevant healthy cell line controls, will be essential to fully realize the therapeutic potential of these remarkable molecules in medicine and biotechnology.[16][27]

References

- 1. iomcworld.org [iomcworld.org]

- 2. avantiresearch.com [avantiresearch.com]

- 3. longdom.org [longdom.org]

- 4. A comprehensive review on natural occurrence, synthesis and biological activities of glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and Biology of Bioactive Glycolipids of Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthetic TLR4-active glycolipids as vaccine adjuvants and stand-alone immunotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a novel mechanism-based glycolipid adjuvant for vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycolipids as immunostimulating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biosurfactants as Anticancer Agents: Glycolipids Affect Skin Cells in a Differential Manner Dependent on Chemical Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bevindustry.com [bevindustry.com]

- 16. The Application of Glycolipid-Type Microbial Biosurfactants as Active Pharmaceutical Ingredients for the Treatment and Prevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glycolipid‐peptide conjugate vaccines elicit CD8 + T‐cell responses and prevent breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. US20020143173A1 - Process for the isolation of glycolipids - Google Patents [patents.google.com]

- 22. Determination of Glycolipid–Protein Interaction Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Determination of glycolipid-protein interaction specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Immunomodulatory Functions of Glycolipids from Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Glycolipid Biosurfactants in Skincare Applications: Challenges and Recommendations for Future Exploitation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Assembly Line: A Technical Guide to the Biosynthetic Pathway of Roselipin 2B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roselipin 2B, a member of the roselipin family of natural products isolated from the marine-derived fungus Gliocladium roseum KF-1040, has garnered interest for its inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on the structural elucidation of the roselipin family and established principles of fungal natural product biosynthesis. While the complete pathway has yet to be experimentally verified, this document outlines the putative enzymatic steps, from the polyketide backbone assembly to the subsequent tailoring modifications. Furthermore, it details generalized experimental protocols for the elucidation of such pathways and presents relevant quantitative data for context.

Introduction to this compound

The roselipins are a group of four related glycolipids—1A, 1B, 2A, and 2B—produced by the fungus Gliocladium roseum KF-1040.[1] Structurally, they share a common C29 fatty acid backbone, characterized as 2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-2E,6E,10E-icosenoic acid, which is modified with D-mannose and D-arabinitol moieties.[2] The distinction between the "1" and "2" series lies in an acetyl group; Roselipins 2A and 2B are 6"-O-acetylated versions of 1A and 1B, respectively.[2] The difference between the "A" and "B" isomers is the stereochemistry at the arabinitol moiety.[2]

This compound, like its congeners, exhibits significant inhibitory activity against diacylglycerol acyltransferase (DGAT), making it a molecule of interest for research into metabolic disorders.[1] The biosynthesis of this complex molecule is proposed to follow a canonical pathway for fungal secondary metabolites, involving a Type I highly reducing polyketide synthase (HR-PKS) followed by a series of post-PKS tailoring enzymatic modifications.

Proposed Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Assembly of the polyketide backbone.

-

Glycosylation with D-mannose and D-arabinitol.

-

Final acetylation to yield the mature compound.

Polyketide Backbone Synthesis via a Highly Reducing Polyketide Synthase (HR-PKS)

The complex, methylated, and partially reduced fatty acid core of this compound is indicative of a Type I HR-PKS. These large, multi-domain enzymes iteratively condense simple acyl-CoA precursors to construct the polyketide chain.[3] The proposed synthesis of the roselipin backbone likely involves an acetyl-CoA starter unit and multiple malonyl-CoA and methylmalonyl-CoA extender units. The specific sequence of domains within the HR-PKS (Ketoacyl Synthase, Acyltransferase, Dehydratase, Ketoreductase, Enoyl Reductase, and Methyltransferase) dictates the final structure of the polyketide chain.

Based on the structure of the roselipin core, a putative biosynthetic pathway can be outlined as follows:

-

Initiation: An acetyl-CoA starter unit is loaded onto the acyl carrier protein (ACP) domain.

-

Elongation and Modification: The chain is extended through nine successive condensation reactions with malonyl-CoA or methylmalonyl-CoA. The degree of reduction at each step is controlled by the optional activity of the ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains. Methylation is introduced by the methyltransferase (MT) domain, likely using S-adenosyl methionine (SAM) as a methyl donor.

-

Termination: The completed polyketide chain is released from the PKS, likely as a free carboxylic acid.

Post-PKS Tailoring: Glycosylation and Acetylation

Following the synthesis of the polyketide backbone, a series of tailoring enzymes modify the core structure to produce the final this compound. These modifications are crucial for the biological activity of the molecule.

-

Glycosylation: The polyketide acid is sequentially glycosylated with two sugar moieties, D-arabinitol and D-mannose. These reactions are catalyzed by specific glycosyltransferases (GTs), which utilize activated sugar donors (e.g., UDP-mannose). The order of addition and the specific attachment points are determined by the regioselectivity of the respective GTs.

-

Acetylation: The final step in the biosynthesis of this compound is the acetylation at the 6"-position of the D-mannose residue. This reaction is catalyzed by an acetyltransferase, which transfers an acetyl group from acetyl-CoA to the hydroxyl group of the sugar.

Quantitative Data

While specific production titers for this compound have not been published, the biological activity has been quantified. The following table summarizes the inhibitory concentration of the roselipin family against DGAT. For comparative purposes, a second table provides typical production yields for other well-known fungal polyketides.

Table 1: Biological Activity of Roselipins

| Compound | Target | IC₅₀ (µM) | Source Organism |

|---|

| Roselipins 1A, 1B, 2A, 2B | Diacylglycerol Acyltransferase (DGAT) | 15 - 22 | Gliocladium roseum KF-1040[1] |

Table 2: Representative Production Titers of Fungal Polyketides (for comparison)

| Polyketide | Producing Organism | Fermentation Titer |

|---|---|---|

| Lovastatin | Aspergillus terreus | > 1 g/L |

| Penicillin | Penicillium chrysogenum | > 50 g/L |

| Zearalenone | Gibberella zeae | mg/L to g/L range |

Note: The titers in Table 2 are from optimized industrial or laboratory strains and are provided for general context on the production potential of fungal polyketides.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway for this compound requires a multi-faceted approach combining genomics, molecular biology, and analytical chemistry. The following are generalized protocols for the key stages of this process.

Protocol 1: Identification of the Roselipin Biosynthetic Gene Cluster (BGC)

Objective: To identify the cluster of genes in the Gliocladium roseum KF-1040 genome responsible for roselipin biosynthesis.

Methodology:

-

Genome Sequencing: Obtain a high-quality whole-genome sequence of G. roseum KF-1040 using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing technologies.

-

Bioinformatic Analysis:

-

Use bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to mine the genome for secondary metabolite BGCs.

-

Specifically search for Type I HR-PKS genes. The domain architecture of candidate PKS genes should be analyzed to see if it is consistent with the synthesis of the roselipin backbone (i.e., presence of KS, AT, KR, DH, ER, and MT domains).

-

Examine the genomic neighborhood of the candidate HR-PKS gene for genes encoding putative tailoring enzymes (glycosyltransferases, acetyltransferases), transporters, and transcription factors, which are often co-located in a BGC.

-

Protocol 2: Functional Characterization of the PKS Gene

Objective: To confirm that the candidate HR-PKS gene is responsible for synthesizing the roselipin polyketide backbone.

Methodology: Gene Knockout

-

Construct Knockout Cassette: Design and assemble a gene disruption cassette containing a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target PKS gene.

-

Fungal Transformation: Introduce the knockout cassette into G. roseum protoplasts using a method such as PEG-mediated transformation or Agrobacterium tumefaciens-mediated transformation (ATMT).

-

Selection and Verification: Select for transformants on media containing the appropriate antibiotic. Verify the correct integration of the knockout cassette and disruption of the PKS gene using PCR and Southern blotting.

-

Metabolite Analysis: Culture the wild-type strain and the verified PKS knockout mutant under roselipin-producing conditions. Extract the metabolites and analyze them using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The absence of roselipins in the knockout strain's extract would confirm the PKS's role in the pathway.

Protocol 3: In Vitro Characterization of Tailoring Enzymes

Objective: To determine the function of the putative glycosyltransferases and acetyltransferase from the BGC.

Methodology:

-

Gene Cloning and Expression: Clone the coding sequences of the candidate GT and AT genes into an E. coli expression vector (e.g., pET series).

-

Protein Purification: Express the genes in an appropriate E. coli strain (e.g., BL21(DE3)) and purify the recombinant His-tagged proteins using nickel-affinity chromatography.

-

Enzymatic Assays:

-

For Glycosyltransferases: Incubate the purified GT enzyme with the polyketide backbone (which may need to be synthesized or isolated from an appropriate mutant strain) and the relevant activated sugar donor (e.g., UDP-mannose).

-

For Acetyltransferase: Incubate the purified AT enzyme with Roselipin 1B (the proposed substrate) and acetyl-CoA.

-

-

Product Analysis: Analyze the reaction mixtures by HPLC-MS to detect the formation of the expected glycosylated or acetylated products. The structure of the products should be confirmed by NMR spectroscopy if sufficient material can be produced.

Conclusion and Future Perspectives

The biosynthesis of this compound is proposed to be a sophisticated enzymatic process initiated by a highly reducing polyketide synthase and completed by a series of tailoring enzymes, including glycosyltransferases and an acetyltransferase. While this guide presents a logical and biochemically sound putative pathway, rigorous experimental validation is required. The elucidation of the complete biosynthetic pathway of this compound will not only provide fundamental insights into the generation of chemical diversity in fungi but also open avenues for the bioengineering of novel DGAT inhibitors with potentially improved therapeutic properties. Future work should focus on sequencing the genome of Gliocladium roseum KF-1040, identifying the roselipin BGC, and functionally characterizing the key enzymes through gene knockout and heterologous expression studies.

References

Roselipin 2B: An Unexplored Potential in Antifungal Drug Discovery

For Immediate Release

TOKYO, Japan – Roselipin 2B, a natural product isolated from the fungus Clonostachys rosea (previously known as Gliocladium roseum), has been identified as a potent inhibitor of diacylglycerol acyltransferase (DGAT). While this mechanism of action has attracted considerable interest for its therapeutic potential in metabolic diseases, the direct antifungal activity of this compound remains a largely uncharted area of scientific inquiry. This technical guide synthesizes the current, albeit limited, knowledge surrounding this compound and outlines a theoretical framework for its potential as an antifungal agent, acknowledging the significant gaps in publicly available data.

Compound Profile: this compound

This compound belongs to a family of glycolipids characterized by a complex polyketide backbone. Its primary established biological activity is the inhibition of DGAT, an enzyme crucial for the final step of triglyceride synthesis. Research has focused on its potential in addressing metabolic disorders in mammalian systems, leaving its antimicrobial properties underexplored.

The Antifungal Potential: An Evidence Gap

Despite the origin of this compound from Clonostachys rosea, a fungus well-documented for its mycoparasitic and biocontrol activities against various plant pathogenic fungi, there is a conspicuous absence of published data detailing the direct antifungal spectrum of this compound. Extensive searches of scientific literature and bioactivity databases have not yielded any specific Minimum Inhibitory Concentration (MIC) values for this compound against any fungal species. This lack of quantitative data prevents a conclusive assessment of its antifungal efficacy.

Theoretical Mechanism of Antifungal Action: Targeting Lipid Metabolism

While direct evidence is wanting, the known mechanism of this compound—inhibition of diacylglycerol acyltransferase—provides a plausible, yet hypothetical, avenue for its potential antifungal effects. In fungi, DGAT is integral to the synthesis of triacylglycerols (TAGs), which are stored in lipid droplets and serve as crucial energy reserves. These reserves are vital for various fungal processes, including sporulation, germination, and pathogenesis.

Proposed Signaling Pathway Disruption

Inhibition of fungal DGAT by this compound could theoretically disrupt key cellular processes by depleting energy stores necessary for growth and virulence. A simplified hypothetical signaling pathway is proposed below.

Caption: Hypothetical antifungal mechanism of this compound via DGAT inhibition.

A Call for Future Research: Experimental Workflow

The absence of empirical data necessitates a structured experimental approach to validate the antifungal potential of this compound. A proposed workflow for future research is outlined below.

Experimental Protocols

4.1.1 Antifungal Susceptibility Testing:

-

Objective: To determine the in vitro antifungal activity of this compound.

-

Methodology: A broth microdilution assay, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), should be performed.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the compound in a 96-well microtiter plate using a standard fungal growth medium (e.g., RPMI-1640).

-

Inoculate the wells with a standardized suspension of fungal cells (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the MIC, defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, either visually or spectrophotometrically.

-

4.1.2 Fungal DGAT Inhibition Assay:

-

Objective: To confirm the inhibition of fungal DGAT by this compound.

-

Methodology:

-

Isolate microsomal fractions containing DGAT from a relevant fungal species.

-

Perform an in vitro enzyme assay using radiolabeled acyl-CoA and diacylglycerol as substrates in the presence of varying concentrations of this compound.

-

Quantify the formation of radiolabeled triacylglycerols using thin-layer chromatography and scintillation counting.

-

Calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the fungal DGAT activity.

-

An In-depth Technical Guide to the Molecular Targets of Roselipin 2B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the molecular targets of Roselipin 2B, a member of the roselipin family of natural glycolipids. The roselipins are isolated from the marine fungus Gliocladium roseum KF-1040.[1][2][3] This document synthesizes the available scientific literature to present quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. Based on current research, the primary and sole identified molecular target of this compound is Diacylglycerol Acyltransferase (DGAT).[1][2][4]

Primary Molecular Target: Diacylglycerol Acyltransferase (DGAT)

Roselipins, including this compound, have been identified as inhibitors of Diacylglycerol Acyltransferase (DGAT), a crucial enzyme in triglyceride synthesis.[1][2] DGAT catalyzes the final and committed step in the formation of triglycerides from diacylglycerol and acyl-CoA. This function positions DGAT as a key regulator of lipid metabolism, making it a therapeutic target for metabolic disorders such as obesity and hypertriglyceridemia.

Quantitative Data: Inhibitory Activity

The inhibitory potency of the roselipin family against DGAT has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values. The available data for the roselipin congeners are summarized in the table below.

| Compound | IC50 (µM) against rat liver microsomal DGAT |

| Roselipin 1A | 15 - 22 |

| Roselipin 1B | 15 - 22 |

| Roselipin 2A | 15 - 22 |

| This compound | 15 - 22 |

| Table 1: IC50 values of Roselipins against DGAT. The data indicates that the roselipin family, including 2B, are moderately potent inhibitors of DGAT.[1][2] |

Experimental Protocols

This section details the experimental methodology for the key assays used to characterize the interaction between this compound and its molecular target.

Isolation and Purification of Roselipins

The roselipins were isolated from the fermentation broth of Gliocladium roseum KF-1040. A general workflow for this process is outlined below.

Protocol:

-

Fermentation: Gliocladium roseum KF-1040 is cultured in a suitable medium, with optimal production of roselipins observed in media containing natural seawater.[1]

-

Solvent Extraction: The fermentation broth is subjected to solvent extraction to isolate crude active compounds.

-

ODS Column Chromatography: The crude extract is then fractionated using Octadecyl-silylated (ODS) silica gel column chromatography.

-

Preparative HPLC: Further purification of the active fractions is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield the individual roselipin compounds (1A, 1B, 2A, and 2B).[1]

Diacylglycerol Acyltransferase (DGAT) Inhibition Assay

The inhibitory activity of this compound on DGAT is determined using an in vitro enzyme assay with rat liver microsomes as the enzyme source.

Protocol:

-

Preparation of Microsomes: Liver microsomes are prepared from rats as a source of DGAT enzyme.

-

Reaction Mixture: The standard assay mixture contains:

-

Rat liver microsomes

-

A suitable buffer (e.g., Tris-HCl)

-

Diacylglycerol (substrate)

-

Acyl-CoA (substrate, often radiolabeled, e.g., [14C]oleoyl-CoA)

-

This compound at varying concentrations

-

-

Incubation: The reaction is initiated by the addition of the enzyme source and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Termination and Extraction: The reaction is stopped, and the lipids are extracted using a solvent system (e.g., chloroform:methanol).

-

Quantification: The radiolabeled triglyceride product is separated from the unreacted substrates, typically by thin-layer chromatography (TLC), and the radioactivity is quantified using a scintillation counter.

-

IC50 Determination: The percentage of DGAT inhibition at each concentration of this compound is calculated, and the IC50 value is determined from the dose-response curve.

Signaling Pathway

The known molecular action of this compound is the direct inhibition of DGAT. This intervention disrupts the normal triglyceride synthesis pathway.

The diagram illustrates that DGAT utilizes diacylglycerol and acyl-CoA as substrates to synthesize triglycerides. This compound acts as an inhibitor of DGAT, thereby blocking this conversion and reducing triglyceride production.

Conclusion

Based on the currently available scientific literature, the molecular target of this compound is Diacylglycerol Acyltransferase (DGAT). Its inhibitory action on this enzyme disrupts the synthesis of triglycerides. The provided IC50 values indicate a moderate potency, suggesting that the roselipin scaffold could be a valuable starting point for the development of more potent and selective DGAT inhibitors for therapeutic applications in metabolic diseases. Further research is warranted to explore the potential for other molecular targets and to fully elucidate the structure-activity relationships of the roselipin family.

References

- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]

Roselipin 2B and its Interaction with Lipid Droplets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid droplets (LDs) are highly dynamic cellular organelles essential for energy homeostasis, lipid metabolism, and cellular signaling. Their dysregulation is implicated in numerous metabolic diseases, including obesity, diabetes, and non-alcoholic fatty liver disease. Consequently, molecules that modulate LD formation and metabolism are of significant interest in therapeutic development. Roselipin 2B is a microbial metabolite that has been identified as a potent modulator of lipid metabolism. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its consequential interaction with lipid droplets. It is important to note that this compound's interaction is primarily indirect, through the enzymatic inhibition of a key step in lipid droplet biogenesis, rather than direct physical binding to the droplet itself.

The Chemical Nature of this compound

Roselipins are a family of natural glycolipids produced by the marine-derived fungus Gliocladium roseum KF-1040.[1][2] The family includes Roselipins 1A, 1B, 2A, and 2B.[2][3] Structurally, they share a common skeleton of a highly methylated C20 fatty acid (2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-2E,6E,10E-icosenoic acid) modified with a D-mannose and a D-arabinitol moiety.[3][4] The distinction between the Roselipin 1 and 2 groups is an acetyl group; the Roselipin 2 group is the 6"-O-acetyl derivative of the Roselipin 1 group.[3]

Mechanism of Action: Inhibition of Diacylglycerol Acyltransferase (DGAT)

The primary mechanism through which this compound interacts with lipid metabolism is by inhibiting the enzyme Diacylglycerol Acyltransferase (DGAT).[2] DGAT is a crucial enzyme in the final step of triglyceride (TAG) synthesis.[5][6] It catalyzes the acylation of diacylglycerol (DAG) to form TAG, the neutral lipid that constitutes the core of a lipid droplet.[5][6] By inhibiting DGAT, Roselipins effectively block the synthesis of new triglycerides.

This inhibitory action directly impacts the biogenesis of lipid droplets, which occurs at the endoplasmic reticulum. When cellular fatty acid levels are high, DGAT synthesizes TAG, which accumulates between the leaflets of the ER membrane, leading to the budding off of a new lipid droplet.[5] By preventing TAG formation, this compound reduces the substrate for new lipid droplet formation, thereby decreasing their number and size.

Signaling Pathway: this compound's Impact on Triglyceride Synthesis

The following diagram illustrates the canonical pathway of triglyceride synthesis and the specific point of inhibition by this compound.

Quantitative Data: DGAT Inhibition

Research has quantified the inhibitory effect of the Roselipin family on DGAT activity. The following table summarizes the available data.

| Compound | IC₅₀ Value (µM) | Enzyme Source |

| Roselipin 1A | 15 - 22 | Rat liver microsomes |

| Roselipin 1B | 15 - 22 | Rat liver microsomes |

| Roselipin 2A | 15 - 22 | Rat liver microsomes |

| This compound | 15 - 22 | Rat liver microsomes |

Table 1: Inhibitory concentration (IC₅₀) values for Roselipin compounds against Diacylglycerol Acyltransferase (DGAT). Data sourced from studies on the fermentation, isolation, and characterization of Roselipins.[2]

Experimental Protocols

Studying the effect of this compound on lipid droplet dynamics involves treating cells with the compound and subsequently analyzing changes in lipid storage. Below are detailed methodologies for key experiments.

Cell Culture and Oleic Acid-Induced LD Formation

This protocol describes how to induce lipid droplet formation in a cell line, such as HepG2, to create a model for studying inhibitors.

-

Cell Seeding : Plate HepG2 cells in a suitable format (e.g., 6-well plates or plates with coverslips for microscopy) at a density that will result in approximately 70-80% confluency on the day of the experiment.

-

Oleic Acid Preparation : Prepare a stock solution of oleic acid (OA) complexed to bovine serum albumin (BSA). A common stock is 5 mM OA with 1% BSA in serum-free medium.

-

Induction : The following day, replace the culture medium with a medium containing 100-400 µM of the OA-BSA complex to induce lipid droplet accumulation.

-

Inhibitor Treatment : Concurrently with OA induction, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control (e.g., DMSO).

-

Incubation : Incubate the cells for a period of 12 to 24 hours to allow for lipid droplet formation and to observe the effect of the inhibitor.

Quantification of Lipid Droplets via Fluorescence Microscopy

This protocol details the staining and imaging of lipid droplets to quantify the effect of this compound.

-

Staining : After incubation, wash the cells grown on coverslips twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Fixation : Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Lipid Droplet Staining : Wash the cells again with PBS and stain with a lipophilic dye such as BODIPY 493/503 (1 µg/mL) or Nile Red (1 µg/mL) for 15-30 minutes. These dyes specifically accumulate in the neutral lipid core of LDs.

-

Nuclear Staining : (Optional) Counterstain the nuclei with DAPI (300 nM) for 5 minutes to aid in cell identification and counting.

-

Imaging : Mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope with appropriate filter sets.

-

Analysis : Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the number of lipid droplets per cell, the total lipid droplet area per cell, or the average lipid droplet size. Compare the results from this compound-treated cells to the vehicle control.

Experimental Workflow Diagram

Conclusion and Future Directions

This compound presents a clear mechanism for modulating cellular lipid storage through its potent inhibition of DGAT. This interaction, while indirect, has profound effects on the biogenesis of lipid droplets, making this compound a valuable tool for studying lipid metabolism and a potential starting point for the development of therapeutics targeting metabolic disorders.

Future research should focus on the specificity of this compound for DGAT isoforms (DGAT1 and DGAT2) and its efficacy in in vivo models of metabolic disease. Furthermore, while a direct physical interaction with lipid droplets is not supported by current literature, advanced proteomics and lipidomics studies on this compound-treated cells could uncover secondary effects on the lipid droplet proteome and lipidome, revealing more subtle layers of its interaction with this vital organelle.

References

- 1. researchgate.net [researchgate.net]

- 2. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Core structure in roselipins essential for eliciting inhibitory activity against diacylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. aocs.org [aocs.org]

Foundational Research on Marine-Derived DGAT Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol acyltransferase (DGAT) is a critical enzyme in triglyceride synthesis, making it a key therapeutic target for metabolic diseases such as obesity and type 2 diabetes. The vast chemical diversity of the marine environment presents a promising frontier for the discovery of novel DGAT inhibitors. This technical guide provides an in-depth overview of foundational research on marine-derived DGAT inhibitors, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways and workflows. We explore a range of bioactive compounds isolated from marine algae, fungi, and sponges, offering insights into their inhibitory potential and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction to DGAT and Its Inhibition

Acyl-CoA:diacylglycerol acyltransferase (DGAT) is an integral membrane enzyme that catalyzes the final and rate-limiting step of triglyceride (TG) biosynthesis, the esterification of diacylglycerol (DAG) with a fatty acyl-CoA. Two major isoforms, DGAT1 and DGAT2, have been identified in mammals, sharing no sequence homology and exhibiting distinct biochemical properties and tissue distribution. DGAT1 is predominantly expressed in the small intestine, adipose tissue, and liver, playing a crucial role in the absorption of dietary fats. DGAT2 is primarily found in the liver and is essential for hepatic triglyceride synthesis.

The inhibition of DGAT presents a compelling strategy for the management of metabolic disorders. By blocking TG synthesis, DGAT inhibitors can reduce the intestinal absorption of dietary fats, decrease hepatic lipid accumulation, and improve insulin sensitivity. The unique and structurally diverse natural products found in marine organisms offer a rich source for the identification of novel and potent DGAT inhibitors.

Marine-Derived DGAT Inhibitors: A Quantitative Overview

A number of bioactive compounds with DGAT inhibitory activity have been isolated from various marine sources. The following table summarizes the quantitative data for some of the most well-characterized marine-derived DGAT inhibitors.

| Compound | Marine Source | Organism Type | Target(s) | IC50 Value (µM) | Reference(s) |

| Dictyol E | Pachydictyon coriaceum | Brown Alga | DGAT | 46.0 | [Not Available] |

| Hydroxyisocrenulatin | Pachydictyon coriaceum | Brown Alga | DGAT | 23.3 | [Not Available] |

| Roselipin 1A | Gliocladium roseum KF-1040 | Marine Fungus | DGAT2 (selective) | 17 (Enzyme), 39 (Cell) | [1] |

| Roselipin 1B | Gliocladium roseum KF-1040 | Marine Fungus | DGAT2 (selective) | 15 (Enzyme), 32 (Cell) | [1] |

| Roselipin 2A | Gliocladium roseum KF-1040 | Marine Fungus | DGAT2 (selective) | 22 (Enzyme), 24 (Cell) | [1] |

| Roselipin 2B | Gliocladium roseum KF-1040 | Marine Fungus | DGAT2 (selective) | 18 (Enzyme), 18 (Cell) | [1] |

| Avarol | Marine Sponge | Sponge | DGAT, SOAT | 20.0 (DGAT), 7.31 (SOAT) | [2] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of marine-derived DGAT inhibitors. These protocols are generalized based on common practices in the field and should be adapted as needed for specific experimental conditions.

Isolation and Purification of Marine Natural Products

The isolation of bioactive compounds from marine organisms is a critical first step. The following is a general workflow for the extraction and purification of DGAT inhibitors from a marine source, such as a brown alga.

In Vitro DGAT Inhibition Assay (Radiometric Method)

This protocol describes a common method for measuring DGAT activity using radiolabeled substrates.

Materials:

-

Microsomes from a suitable source (e.g., rat liver, or insect cells overexpressing DGAT1 or DGAT2)

-

[14C]-labeled oleoyl-CoA or another suitable fatty acyl-CoA

-

1,2-Diacylglycerol (DAG)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 150 mM KCl and 1 mM EDTA)

-

Bovine serum albumin (BSA)

-

Test compounds (marine-derived inhibitors) dissolved in DMSO

-

Scintillation cocktail and vials

-

Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

Procedure:

-

Prepare the reaction mixture containing assay buffer, BSA, and DAG.

-

Add the test compound at various concentrations (or DMSO as a control) to the reaction mixture.

-

Initiate the reaction by adding the microsomal enzyme preparation.

-

Start the enzymatic reaction by adding [14C]-oleoyl-CoA.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v).

-

Extract the lipids by vortexing and centrifugation.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram.

-